

Initial investigations into 3-Acetylthiazolidine-2-thione

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Compound of Interest

Compound Name: 3-Acetylthiazolidine-2-thione

Cat. No.: B1589761

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An In-depth Technical Guide to **3-Acetylthiazolidine-2-thione**: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetylthiazolidine-2-thione is a versatile heterocyclic compound that serves as a crucial intermediate in organic synthesis and medicinal chemistry. Its unique structural features, including a reactive N-acyl group and a thiazolidine-2-thione scaffold, make it an important building block for creating a wide range of bioactive molecules. This guide provides a comprehensive technical overview of **3-Acetylthiazolidine-2-thione**, covering its synthesis, physicochemical properties, key reactions, and diverse applications in pharmaceutical and agricultural research.

Introduction: The Significance of the Thiazolidine Scaffold

The thiazolidine ring is a prominent structural motif in a multitude of natural and synthetic compounds, exhibiting a broad spectrum of biological activities.^[1] Thiazolidinone derivatives, which are saturated forms of thiazole with a carbonyl group, have garnered significant interest from researchers due to their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects.^{[2][3]} The presence of sulfur in the

thiazolidine ring is believed to enhance its pharmacological properties, making it a valuable scaffold in drug discovery.[1] **3-Acetylthiazolidine-2-thione**, with its acetylated nitrogen, represents a key activated form of this important heterocycle, primed for a variety of chemical transformations.

Synthesis and Physicochemical Properties

The synthesis of **3-Acetylthiazolidine-2-thione** is typically achieved through the N-acylation of thiazolidine-2-thione. This reaction is generally straightforward, involving the treatment of thiazolidine-2-thione with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base.

Table 1: Physicochemical Properties of **3-Acetylthiazolidine-2-thione**

| Property | Value | Reference |
|-------------------|------------------------------------|-----------|
| CAS Number | 76397-53-0 | [4][5] |
| Molecular Formula | C5H7NOS2 | [4][6] |
| Molecular Weight | 161.24 g/mol | [4][6] |
| Appearance | Light yellow to brown clear liquid | [4][6] |
| Purity | ≥ 98% (GC) | [4][6] |

Detailed Synthesis Protocol: N-Acylation of Thiazolidine-2-thione

This protocol outlines a standard laboratory procedure for the synthesis of **3-Acetylthiazolidine-2-thione**.

Objective: To prepare **3-Acetylthiazolidine-2-thione** via the N-acylation of thiazolidine-2-thione.

Materials:

- Thiazolidine-2-thione

- Acetyl chloride
- Triethylamine
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate

Procedure:

- **Reaction Setup:** In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve thiazolidine-2-thione in anhydrous DCM.
- **Cooling and Base Addition:** Cool the flask to $0\text{ }^{\circ}\text{C}$ using an ice bath. Slowly add triethylamine dropwise to the stirring solution.
- **Acylation:** Add acetyl chloride dropwise to the reaction mixture. Maintain the temperature at $0\text{ }^{\circ}\text{C}$ during the addition.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by adding saturated NaHCO_3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.

- Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure **3-Acetylthiazolidine-2-thione**.

Rationale for Experimental Choices:

- Inert Atmosphere and Anhydrous Conditions: Prevents hydrolysis of the highly reactive acetyl chloride.
- Triethylamine: Acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
- 0 °C Reaction Temperature: Controls the exothermicity of the acylation reaction, minimizing side product formation.

Reactivity and Mechanistic Pathways

The chemical behavior of **3-Acetylthiazolidine-2-thione** is primarily dictated by the electrophilic nature of the acetyl carbonyl carbon and the potential for the thiazolidine-2-thione moiety to act as a leaving group.

Acyl Transfer Reactions

A principal application of **3-Acetylthiazolidine-2-thione** is as an acylating agent. The thiazolidine-2-thione anion is a good leaving group, facilitating the transfer of the acetyl group to a variety of nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The reaction outcome can be influenced by the nature of the acyl chloride reagent used in its synthesis.[7]

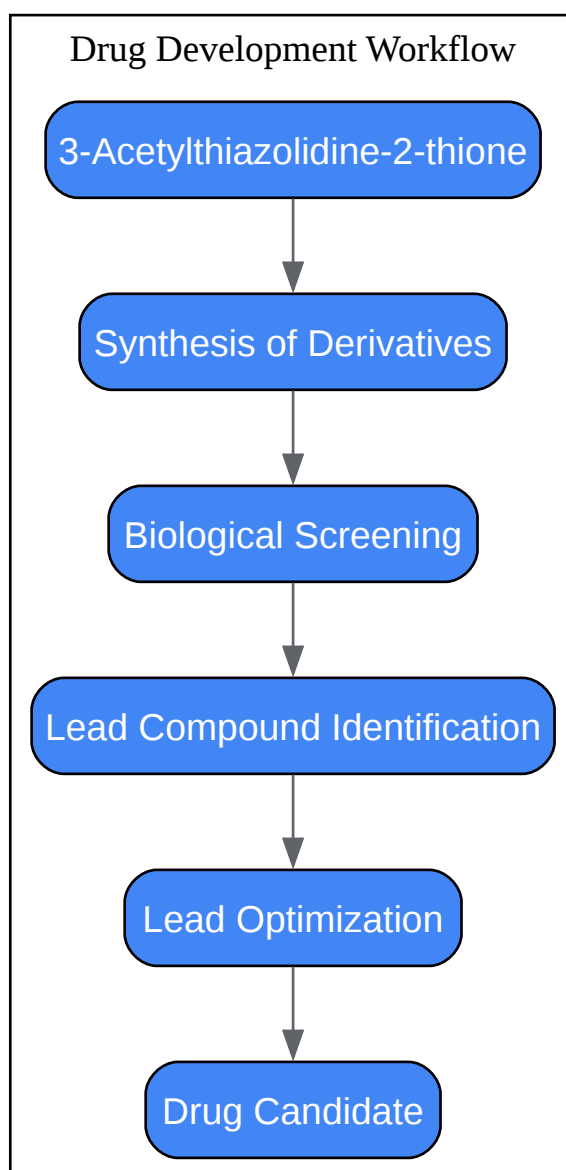
Caption: Generalized mechanism of acyl transfer from **3-Acetylthiazolidine-2-thione**.

Applications in Research and Development

3-Acetylthiazolidine-2-thione is a valuable research chemical for organic synthesis and is utilized in various industrial sectors.[5]

Pharmaceutical and Medicinal Chemistry

The thiazolidine scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. **3-Acetylthiazolidine-2-thione** serves as a key intermediate in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and antimicrobial agents.[4][6] Research has shown that thiazolidine-2-thione derivatives can act as novel xanthine oxidase inhibitors for the potential treatment of hyperuricemia.[8][9] Furthermore, these derivatives have been investigated as inhibitors of the type III secretion system in pathogenic bacteria, presenting a novel anti-virulence strategy.[10] The broader class of thiazolidinones has been explored for anticancer, antidiabetic, and antiviral applications.[2]



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Caption: Role of **3-Acetylthiazolidine-2-thione** in a drug discovery pipeline.

Agricultural Chemistry

In the agricultural sector, **3-Acetylthiazolidine-2-thione** is used in the formulation of pesticides and herbicides.[4][6] Its ability to interact with biological systems also makes it a valuable tool for developing plant growth regulators and other agrochemicals to enhance crop yield and pest resistance.[4][6]

Other Industrial Applications

The versatility of **3-Acetylthiazolidine-2-thione** extends to other areas as well:

- Food Industry: It can act as a flavoring agent and preservative.[4]
- Cosmetic Formulations: Its antioxidant properties are utilized in skincare products.[4]
- Material Science: It is explored for developing novel polymers with enhanced properties.[4]

Conclusion and Future Outlook

3-Acetylthiazolidine-2-thione is a cornerstone intermediate with significant utility across multiple scientific disciplines. Its straightforward synthesis, well-defined reactivity, and access to the biologically important thiazolidine scaffold make it an indispensable tool for chemists. Future research will likely focus on expanding the library of derivatives, exploring new catalytic applications, and further elucidating the mechanisms of action of its biologically active products. The continued investigation of this versatile compound holds great promise for the development of new therapeutics, advanced materials, and innovative agricultural solutions.

References

For detailed information, including safety data sheets (SDS) and spectroscopic data, it is recommended to consult chemical supplier databases and peer-reviewed scientific literature.
[11][12][13]

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